molecular formula C22H33BF2N2 B165231 [[(4-tert-Butyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-tert-butyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane) CAS No. 137829-79-9

[[(4-tert-Butyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-tert-butyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane)

Cat. No.: B165231
CAS No.: 137829-79-9
M. Wt: 374.3 g/mol
InChI Key: SEHGNHOGQDPQRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Difluoro(4-(1,1-dimethylethyl)-2-{1-[4-(1,1-dimethylethyl)-3,5-dimethyl-2H-pyrrol-2-ylidene-N]ethyl}-3,5-dimethyl-1H-pyrrol-2-ylidene-N]ethyl}-3,5-dimethyl-1H-pyrrolato-N)boron (BODIPY) is a boron containing dipyrromethene dye that can be used as a laser dye which exhibits emission from green to red region of a spectrum. It has good electrochemical and spectroscopic properties and can be used for a variety of light sensing applications.

Scientific Research Applications

Applications in Organic Synthesis and Polymerization

  • Synthesis of Pyrrole Derivatives : The compound has been utilized in the synthesis of unstable pyrrole derivatives, like 3-hydroxy-1H-pyrrole, which are important in organic synthesis (Hill et al., 2009).
  • Catalysis in Polymerization : It serves as a catalyst in oligomerization and polymerization reactions, such as in the case of ethylene polymerization to produce high-density polyethylene (Obuah et al., 2014).

Steric and Structural Effects

  • Steric Hindrance Studies : The bulky tert-butyl groups in this compound aid in exploring steric effects in reactions, which is crucial for understanding molecular interactions and reactivity (Combellas et al., 2009).

Material Science and Engineering

  • Development of Advanced Materials : This compound contributes to the development of new materials with specific properties, such as high spin concentration polyradicals, which have applications in materials science (Nishide et al., 1997).

Spectroscopic and Analytical Studies

  • Mass Spectrometry Analysis : Its derivatives are studied for their mass spectra, providing valuable insights for analytical chemistry, especially in identifying and characterizing complex organic molecules (Klyba et al., 2019).

Mechanism of Action

Target of Action

Pyrromethene 597, also known as 5,11-Ditert-butyl-2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene, is a BODIPY laser dye . Its primary target is the light-absorbing molecules in the laser system where it is used .

Mode of Action

Pyrromethene 597 interacts with its targets by absorbing light at a specific wavelength and then re-emitting it at a different wavelength . This process is known as fluorescence . The compound has a wide tuning range of lasing wavelengths and high photostability .

Biochemical Pathways

The biochemical pathways affected by Pyrromethene 597 are primarily related to the process of light absorption and emission in laser systems . The compound’s ability to absorb light at one wavelength and emit it at another allows it to play a crucial role in these systems .

Pharmacokinetics

Its solubility in various solvents is an important factor in its use . For example, it has been reported to have a solubility of 380 mg/liter in methanol and 1.5 g/liter in ethanol .

Result of Action

The result of Pyrromethene 597’s action is the production of light at a specific wavelength, which is used in laser systems . This light can be tuned to a wide range of wavelengths, making the compound versatile for different applications .

Action Environment

The action of Pyrromethene 597 can be influenced by environmental factors such as the type of solvent used and the presence of other molecules . For example, it has been shown that the compound forms non-luminescent aggregates in water, but these can be dissociated into monomeric dye molecules by adding common surfactants .

Properties

IUPAC Name

5,11-ditert-butyl-2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33BF2N2/c1-12-17(21(6,7)8)15(4)26-19(12)14(3)20-13(2)18(22(9,10)11)16(5)27(20)23(26,24)25/h1-11H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHGNHOGQDPQRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)C(C)(C)C)C)C)C)C(C)(C)C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33BF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[[(4-tert-Butyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-tert-butyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane)
Reactant of Route 2
[[(4-tert-Butyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-tert-butyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane)
Reactant of Route 3
Reactant of Route 3
[[(4-tert-Butyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-tert-butyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane)
Customer
Q & A

Q1: What is the molecular formula and weight of Pyrromethene 597?

A1: Pyrromethene 597 has the molecular formula C23H31BF2N2 and a molecular weight of 384.3 g/mol.

Q2: How does the solvent environment affect the fluorescence quantum yield of Pyrromethene 597?

A2: Research indicates that Pyrromethene 597 exhibits higher fluorescence quantum yields in polar solvents compared to non-polar solvents. This is attributed to a reduction in non-radiative deactivation pathways in polar environments [].

Q3: What causes the significant Stokes shift observed in Pyrromethene 597?

A3: The steric hindrance caused by the tert-butyl groups at the 2 and 6 positions of the Pyrromethene 597 chromophore leads to a loss of planarity in the excited state, resulting in a significant Stokes shift [].

Q4: What host materials have been successfully used to create solid-state lasers with Pyrromethene 597?

A4: Pyrromethene 597 has demonstrated effective lasing in various solid-state host materials, including modified polymethyl methacrylate (MPMMA) [, ], polymer-filled microporous glass (PFMPG) [], and organically modified silica (Ormosil) [, ].

Q5: How does the addition of a singlet oxygen quencher affect the lifetime of Pyrromethene 597 solid-state dye lasers?

A5: The incorporation of 1,4-diazabicyclo[2.2.2]octane (DABCO), a singlet oxygen quencher, into Pyrromethene 597 solid-state dye lasers has been shown to significantly improve laser lifetime, exceeding 100,000 shots under specific experimental conditions [].

Q6: How does the photostability of Pyrromethene 597 in silicon-containing organic matrices compare to other matrices?

A6: Studies show that Pyrromethene 597 embedded in silicon-containing organic matrices exhibits exceptionally high photostability, surpassing even 100,000 pump pulses with minimal degradation, suggesting a promising avenue for robust solid-state dye laser applications [, ].

Q7: How is Pyrromethene 597 employed in liquid crystal micro-lasers?

A7: Pyrromethene 597 serves as an effective laser dye in liquid crystal micro-lasers, particularly in cholesteric liquid crystal (ChLC) systems. Its high optical gain and compatibility with liquid crystal matrices make it suitable for this application [, , , ].

Q8: Can Pyrromethene 597 be used for temperature sensing, and if so, what mechanism enables this application?

A8: Yes, Pyrromethene 597 displays temperature-dependent fluorescence, making it suitable for temperature sensing applications. This characteristic has been exploited in techniques like two-color laser-induced fluorescence (2cLIF) thermometry, where the ratio of fluorescence intensities at two different wavelengths provides a temperature measurement [, ].

Q9: How does Pyrromethene 597 contribute to the development of random lasers?

A9: Pyrromethene 597 is employed as the gain medium in random laser systems, where multiple scattering within a disordered medium provides the necessary feedback for laser oscillation [, , , ].

Q10: What role does Pyrromethene 597 play in the development of optofluidic dye lasers?

A10: Pyrromethene 597 acts as the gain medium in optofluidic dye lasers, where it is dissolved in a solvent and incorporated into microfluidic channels integrated with optical structures. This integration allows for miniaturized and tunable laser sources [].

Q11: How does the morphology of holographic polymer dispersed liquid crystals (H-PDLCs) impact the lasing behavior of Pyrromethene 597?

A11: Research demonstrates that the morphology of H-PDLCs significantly influences the lasing properties of Pyrromethene 597. H-PDLCs with more uniform and spherical liquid crystal droplets exhibit improved lasing performance, including lower thresholds and reduced scattering losses [].

Q12: Can Pyrromethene 597 be used in photonic crystal-based sensing applications?

A12: Yes, Pyrromethene 597 integrated into photonic crystal structures has been explored for sensing applications. By incorporating the dye into polymer photonic crystal lasers, researchers have demonstrated the potential for label-free evanescent wave sensing of cells, offering promising possibilities for biological sensing [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.